Diethyl (azetidin-3-yl)phosphonate

Descripción general

Descripción

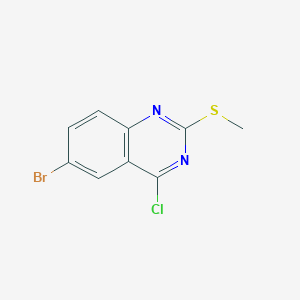

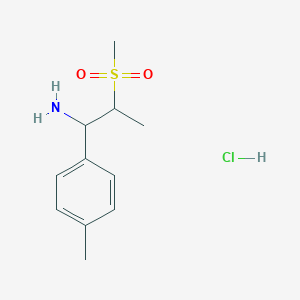

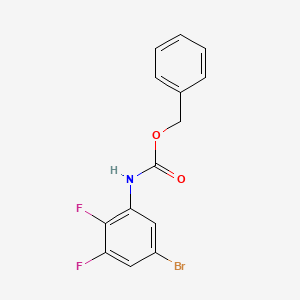

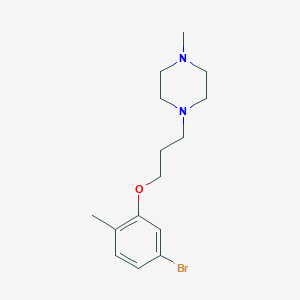

Diethyl (azetidin-3-yl)phosphonate is a chemical compound with the molecular formula C7H16NO3P . It is used in various chemical reactions and has potential applications in pharmaceutical testing .

Synthesis Analysis

The synthesis of phosphonate compounds like Diethyl (azetidin-3-yl)phosphonate often involves reactions with trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A specific synthesis method for Diethyl (azetidin-3-yl)phosphonate is not available in the retrieved sources.Molecular Structure Analysis

The molecular structure of Diethyl (azetidin-3-yl)phosphonate consists of a phosphonate group attached to an azetidine ring . The exact structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

Diethyl (azetidin-3-yl)phosphonate has a molecular weight of 193.18 . Further physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Amino Acid Derivatives

Diethyl (azetidin-3-yl)phosphonate: is utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are obtained through aza-Michael addition of NH-heterocycles, which is a pivotal step in creating functionalized azetidine-containing compounds . These compounds have potential applications in pharmaceuticals due to their biological activities.

Bioisosteric Groups in Medicinal Chemistry

In medicinal chemistry, Diethyl (azetidin-3-yl)phosphonate derivatives serve as bioisosteric groups. Bioisosteres are molecules or ions with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In this context, phosphonate derivatives can mimic the structure and function of natural amino acids or peptides, offering therapeutic potential .

Biological Pathways and Activities

The compound plays a role in the study of biological pathways and activities. Phosphonates, in general, are involved in various biochemical processes, and their stable carbon-to-phosphorus bond makes them interesting subjects for biological studies. Research into these pathways can lead to the discovery of new drugs and treatments .

Environmental Role of Phosphonates

Diethyl (azetidin-3-yl)phosphonate: is part of the broader class of phosphonates that have a significant environmental role. They are involved in the global phosphorus cycle and oceanic methane production. Understanding the environmental impact and behavior of these compounds is crucial for ecological studies .

Antibacterial and Antifungal Applications

Phosphonates have shown promising antibacterial and antifungal activities. As such, Diethyl (azetidin-3-yl)phosphonate and its derivatives could be key in developing new antibiotics and antifungals. This is particularly important in the face of increasing antibiotic resistance .

Mecanismo De Acción

Target of Action

Diethyl (azetidin-3-yl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .

Mode of Action

The mode of action of Diethyl (azetidin-3-yl)phosphonate involves its interaction with its targets, leading to changes in the target’s function. The compound’s mode of action is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles

Biochemical Pathways

Diethyl (azetidin-3-yl)phosphonate, as a phosphonate, is involved in various biochemical pathways. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . .

Pharmacokinetics

It is known that phosphonates, in general, serve as non-hydrolyzable phosphate mimics in various biomedical applications . This suggests that Diethyl (azetidin-3-yl)phosphonate may have similar properties.

Result of Action

Phosphonates, in general, are known to inhibit enzymes utilizing phosphates as substrates . This suggests that Diethyl (azetidin-3-yl)phosphonate may have similar effects.

Action Environment

It is known that the reactivity of phosphonates decreases with increasing steric congestion and increases due to the effect of electron-withdrawing substituents . This suggests that the action of Diethyl (azetidin-3-yl)phosphonate may be influenced by similar factors.

Propiedades

IUPAC Name |

3-diethoxyphosphorylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO3P/c1-3-10-12(9,11-4-2)7-5-8-6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQTGQFIBYREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1CNC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (azetidin-3-yl)phosphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.